molecular formula C10H15NO2S B472627 N-(2-methylpropyl)benzenesulfonamide CAS No. 23705-39-7

N-(2-methylpropyl)benzenesulfonamide

Cat. No.: B472627
CAS No.: 23705-39-7
M. Wt: 213.3g/mol
InChI Key: XRTYMJYAOZHUHI-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Mechanism of Action

Target of Action

N-(2-methylpropyl)benzenesulfonamide, also known as N-isobutylbenzenesulfonamide, is a type of benzenesulfonamide . The primary targets of benzenesulfonamides are carbonic anhydrases . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Mode of Action

Benzenesulfonamides are known to inhibit carbonic anhydrases by coordinating to the zinc ion in the active site of the enzyme . This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of carbonic anhydrases by benzenesulfonamides affects several biochemical pathways. Carbonic anhydrases play a crucial role in maintaining pH homeostasis, fluid balance, and electrolyte transport . Therefore, their inhibition can disrupt these processes .

Pharmacokinetics

Benzenesulfonamides are generally known to have good absorption and distribution profiles . The metabolism and elimination of these compounds can vary, and further studies are needed to elucidate these aspects for this compound .

Result of Action

The inhibition of carbonic anhydrases by this compound can lead to a variety of cellular effects. For instance, it can disrupt pH regulation and ion transport, potentially affecting cell growth and proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances can affect the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

N-(2-methylpropyl)benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported that benzenesulfonamide derivatives can inhibit the activity of carbonic anhydrase IX (CA IX), a key enzyme involved in many solid tumors . The inhibition of CA IX by this compound could potentially disrupt the metabolic processes of tumor cells, leading to their death .

Cellular Effects

In terms of cellular effects, this compound has been shown to have significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . It has been observed to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the active sites of enzymes such as CA IX . By binding to these enzymes, this compound can inhibit their activity, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It has been observed that certain benzenesulfonamide derivatives exhibit significant inhibitory effects against cancer cell lines over a period of time .

Metabolic Pathways

It is known that benzenesulfonamides can interact with enzymes involved in various metabolic pathways .

Transport and Distribution

It is known that similar compounds can be transported and distributed within cells via various mechanisms .

Subcellular Localization

It is likely that its localization within the cell is influenced by its interactions with various biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-methylpropyl)benzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with 2-methylpropylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: Benzenesulfonyl chloride and 2-methylpropylamine.

    Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Solvent: Anhydrous solvents like dichloromethane or acetonitrile are often used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides depending on the electrophile used.

Scientific Research Applications

N-(2-methylpropyl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylpropyl)benzenesulfonamide is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to other sulfonamides. Its branched alkyl group (2-methylpropyl) can influence its solubility, stability, and interaction with biological targets.

Biological Activity

N-(2-methylpropyl)benzenesulfonamide, also known as N-isobutylbenzenesulfonamide, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of carbonic anhydrases (CAs). This article explores its mechanism of action, biochemical properties, cellular effects, and potential therapeutic applications based on diverse research findings.

This compound primarily functions as an inhibitor of carbonic anhydrases , a group of metalloenzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. The interaction occurs through coordination with the zinc ion located in the active site of the enzyme, leading to the inhibition of its enzymatic activity. This inhibition can disrupt several physiological processes, including:

  • pH regulation : By inhibiting CAs, the compound can affect the acid-base balance within cells.
  • Fluid balance : CAs are involved in fluid transport across membranes; thus, their inhibition may alter fluid dynamics in tissues.
  • Electrolyte transport : The inhibition can influence the transport mechanisms for electrolytes across cell membranes.

Research indicates that this compound exhibits significant inhibitory effects against various cancer cell lines, with effective concentrations ranging from 1.52 to 6.31 μM . This suggests a potent anti-cancer activity attributed to its ability to inhibit CA IX, which is often overexpressed in solid tumors .

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism
MDA-MB-2311.52Inhibition of CA IX
A5493.00Disruption of pH homeostasis
HCT1166.31Altered ion transport

Cellular Effects

The compound's impact on cellular functions is multifaceted:

  • Cell Growth and Proliferation : Inhibition of CAs can lead to impaired cell growth due to disrupted pH regulation and nutrient uptake.
  • Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity in treated cells compared to controls .

Pharmacokinetics

This compound is noted for its favorable pharmacokinetic properties:

  • Absorption and Distribution : The compound demonstrates good absorption characteristics and is distributed effectively within biological systems.
  • Metabolic Pathways : It interacts with various metabolic pathways, potentially affecting drug metabolism and efficacy.

Case Studies and Research Findings

  • Antimicrobial Activity : Recent studies have explored the antimicrobial potential of benzenesulfonamide derivatives against multidrug-resistant strains of Mycobacterium abscessus. These derivatives exhibited promising activity, suggesting that modifications to the benzenesulfonamide structure can enhance antimicrobial efficacy .
  • Anti-inflammatory Properties : Another study highlighted the anti-inflammatory effects of related compounds, showing significant inhibition of inflammation in animal models. Such findings indicate potential therapeutic applications beyond oncology .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that substituents on the benzenesulfonamide scaffold can significantly influence biological activity. For instance, compounds with hydrophobic groups at specific positions showed improved membrane permeability and enhanced biological activity against mycobacterial strains .

Properties

IUPAC Name

N-(2-methylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-9(2)8-11-14(12,13)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTYMJYAOZHUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4.14 g of isobutylamine (56.6 mmol) and 2.86 g of triethylamine (28.3 mmol) in 40 mL of CH2Cl2 was slowly added 5.0 g of benzenesulfonyl chloride (28.3 mmol) at 0° C. The resulting mixture was stirred at 0° C. for 30 min and then at rt for 1 hr. 150 mL of CH2Cl2 were added, and the organic layer was washed with saturated aqueous solution of NH4Cl and brine (30×2 mL), dried over MgSO4, filtered, and the filtrate was concentrated to give the title compound. 1H NMR (CDCl3) δ 0.87 (d, J=6.6 Hz, 6H), 1.71 (tsept, J=6.7, 6.5 Hz, 1H), 2.76 (dd, J=6.5, 6.7 Hz, 2H), 4.61 (t, J=6.5 Hz, 1H), 7.49–7.88 (m, 5H). Mass Spectrum (CI+) m/e=214 (M+1).
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.